

Synthesis of RG7800 Tetrahydrochloride: A Detailed Guide for Researchers

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Compound of Interest		
Compound Name:	RG7800 tetrahydrochloride	
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Application Notes

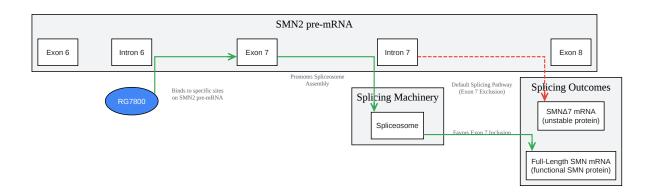
RG7800, also known as RO6885247, is a potent and selective small molecule modifier of Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing.[1][2][3] Developed for the potential treatment of Spinal Muscular Atrophy (SMA), RG7800 facilitates the inclusion of exon 7 into the mature SMN2 mRNA, leading to an increased production of the full-length and functional SMN protein.[1][3] This mechanism addresses the underlying molecular pathology of SMA, a debilitating neuromuscular disease caused by insufficient levels of the SMN protein.

The clinical development of RG7800 was halted due to off-target retinal toxicity observed in animal studies.[2][4] However, it served as a crucial stepping stone in the development of its successor, Risdiplam (RG7916), which has been approved for the treatment of SMA.[2][4] The synthesis of RG7800 and its derivatives remains of significant interest to researchers studying SMN2 splicing modulation and developing novel therapeutics for SMA and other splicing-related disorders.

This document provides a detailed protocol for the laboratory-scale synthesis of RG7800 free base and its subsequent conversion to the tetrahydrochloride salt, based on published scientific literature.

Signaling Pathway of RG7800 in SMN2 Splicing





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Caption: Mechanism of RG7800 in promoting SMN2 exon 7 inclusion.

Experimental Protocols

The following protocols describe the synthesis of the RG7800 free base and its conversion to the tetrahydrochloride salt.

Synthesis of 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (RG7800 Free Base)

Materials:

- Starting materials and reagents should be of high purity, purchased from a reputable chemical supplier.
- Anhydrous solvents are required for specific steps.
- Standard laboratory glassware and equipment for organic synthesis, including round-bottom flasks, condensers, magnetic stirrers, and a rotary evaporator.



- Inert atmosphere (Nitrogen or Argon).
- Chromatography equipment for purification (e.g., flash column chromatography system).

Procedure:

The synthesis of the RG7800 free base involves a multi-step process. The final key step is a Suzuki coupling reaction. The detailed synthesis of the precursors is outlined in the supporting information of Ratni et al., J. Med. Chem. 2016, 59, 6086–6100. The following represents the final coupling step to yield the RG7800 free base.

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the boronic acid or ester precursor of the pyrazolo[1,5-a]pyrazine moiety and the halogenated pyrido[1,2-a]pyrimidin-4-one core.
- Solvent and Base: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. Add a base, typically sodium carbonate or potassium carbonate.
- Catalyst: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
- Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (Nitrogen or Argon) and stir vigorously. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the
 reaction mixture with water and extract the product with an organic solvent like ethyl acetate
 or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure RG7800 free base.

Conversion to RG7800 Tetrahydrochloride



- Dissolution: Dissolve the purified RG7800 free base in a suitable anhydrous solvent, such as methanol or a mixture of dichloromethane and methanol.
- Acidification: Cool the solution in an ice bath. Add a stoichiometric excess (at least 4 equivalents) of a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or HCl in 1,4-dioxane) dropwise with stirring.
- Precipitation and Isolation: The tetrahydrochloride salt will precipitate out of the solution.
 Continue stirring in the cold for a period to ensure complete precipitation. Collect the solid product by filtration.
- Washing and Drying: Wash the collected solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any excess acid. Dry the product under vacuum to obtain RG7800 tetrahydrochloride as a solid.

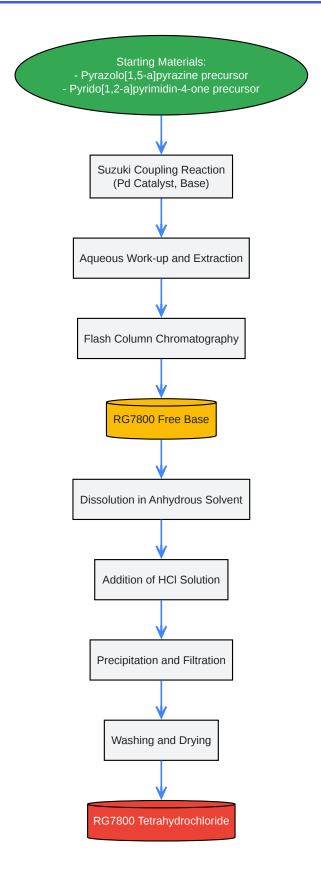
Data Presentation

Parameter	RG7800 Free Base	RG7800 Tetrahydrochloride
Molecular Formula	C24H28N6O	C24H32Cl4N6O
Molecular Weight	416.52 g/mol	562.38 g/mol
Appearance	White to off-white solid	White to off-white solid
Purity (Typical)	>98% (by HPLC)	>98% (by HPLC)
Solubility	Soluble in DMSO, Methanol, Chloroform	Soluble in water, DMSO

Note: The exact experimental details, including stoichiometry, reaction times, temperatures, and purification methods, should be optimized based on the specific laboratory setup and the scale of the synthesis. The referenced literature should be consulted for precise parameters.

Experimental Workflow





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